1-Nitro-2-phenoxybenzene

描述

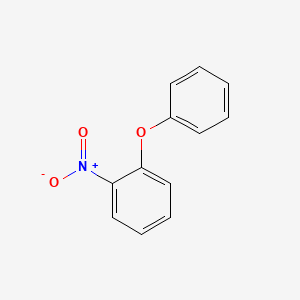

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-nitro-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHGETRQQSYUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062259 | |

| Record name | Benzene, 1-nitro-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-12-8 | |

| Record name | 2-Nitrodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2-phenoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-2-phenoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-nitro-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-2-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Nitro-2-phenoxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ69FHE7Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Nitro-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-nitro-2-phenoxybenzene, a key intermediate in the development of various pharmaceuticals and fine chemicals. The document details the core synthetic methodology, including a thorough examination of the Ullmann condensation reaction, experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound, also known as 2-nitrodiphenyl ether, is an aromatic ether that serves as a versatile building block in organic synthesis. Its structure, featuring a nitro group ortho to the ether linkage, allows for a range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. The primary and most established method for its synthesis is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.

Core Synthesis Pathway: The Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1901, is a classical and widely used method for the formation of diaryl ethers.[1] The synthesis of this compound via this pathway involves the reaction of an ortho-halonitrobenzene with a phenoxide in the presence of a copper catalyst. The nitro group in the ortho position of the aryl halide activates the ring towards nucleophilic substitution, facilitating the reaction.

The general reaction is as follows:

o-Halonitrobenzene + Phenol --(Base, Cu catalyst)--> this compound

Commonly used aryl halides are 2-chloronitrobenzene or 2-iodonitrobenzene. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Reaction Mechanism

The precise mechanism of the Ullmann condensation has been the subject of extensive study. A plausible catalytic cycle is depicted below. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Nitro-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Nitro-2-phenoxybenzene (also known as o-nitrophenyl phenyl ether). The information presented herein is intended to support research, development, and drug discovery activities by offering a consolidated resource of its chemical and physical characteristics, alongside detailed experimental protocols and analytical workflows.

Chemical Identity and Physical Properties

This compound is an aromatic ether compound characterized by a phenoxy group and a nitro group attached to a benzene ring in an ortho configuration.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO₃ | --INVALID-LINK--[1][2][3] |

| Molecular Weight | 215.21 g/mol | --INVALID-LINK--[1][2][3] |

| CAS Number | 2216-12-8 | --INVALID-LINK--[1][2][3] |

| Appearance | Yellow crystalline powder | Commercial Supplier Data |

| Boiling Point | 107 °C (at reduced pressure) | --INVALID-LINK--[4] |

| Density | 1.241 g/mL | --INVALID-LINK-- |

Note: Some physical properties, such as a definitive melting point for the pure ortho-isomer, are not consistently reported in the literature. The melting point for the related para-isomer (1-Nitro-4-phenoxybenzene) is reported in the range of 53-56 °C[5].

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm). The protons on the nitrated benzene ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected to be the most deshielded.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms. The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded. The chemical shifts for aromatic carbons typically appear in the range of 110-160 ppm[9][10].

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 215. Key fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z = 46), NO (m/z = 30), and O (m/z = 16)[11][12][13]. Fragmentation of the ether linkage may also be observed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available and shows characteristic absorption bands. Key peaks would include:

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively

-

Aromatic C=C stretching: ~1450-1600 cm⁻¹

-

Aryl ether C-O-C stretching: ~1240 cm⁻¹

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, based on its structure and data for related compounds like nitrobenzene, a qualitative solubility profile can be predicted[14][15][16][17][18][19].

| Solvent | Predicted Solubility | Rationale |

| Water | Very slightly soluble to insoluble | The molecule is largely nonpolar, dominated by the two aromatic rings. |

| Methanol, Ethanol | Soluble | The polarity of the alcohol can solvate the polar nitro group. |

| Acetone, Dichloromethane, Chloroform | Soluble | These solvents are effective for a wide range of organic compounds. |

| Toluene, Benzene | Soluble | The aromatic nature of the solvent and solute leads to favorable interactions. |

| Hexane | Sparingly soluble | The nonpolar nature of hexane is less effective at solvating the polar nitro group. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers[15][20][21][22][23][24]. This protocol is adapted from general procedures for the synthesis of similar diaryl ethers.

Reaction Scheme:

Materials:

-

1-Chloro-2-nitrobenzene

-

Phenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline or N,N'-dimethylethylenediamine)

-

High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Toluene

-

5% aqueous sodium hydroxide (NaOH)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-2-nitrobenzene (1.0 eq), phenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and the chosen ligand (0.2 eq).

-

Add the solvent (e.g., DMF) to the flask.

-

Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and water.

-

Separate the organic layer and wash it sequentially with 5% aqueous NaOH (to remove unreacted phenol), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Ullmann Condensation Workflow for this compound Synthesis.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus [].

Materials:

-

Purified this compound

-

Capillary tubes (one end sealed)

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the purified solid.

-

Pack the solid into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

A qualitative or semi-quantitative determination of solubility can be performed as follows[14][25].

Materials:

-

This compound

-

Various solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a series of test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex the tubes vigorously for 1-2 minutes.

-

Visually inspect for the presence of undissolved solid.

-

If the solid dissolves completely, the substance is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

-

For a more quantitative measure, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized organic compound like this compound[7][26].

References

- 1. o-nitrophenyl phenyl ether [stenutz.eu]

- 2. Benzene, 1-nitro-2-phenoxy- [webbook.nist.gov]

- 3. Benzene, 1-nitro-2-phenoxy- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. compoundchem.com [compoundchem.com]

- 8. compoundchem.com [compoundchem.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. silis.phys.strath.ac.uk [silis.phys.strath.ac.uk]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. pharmatutor.org [pharmatutor.org]

- 18. researchgate.net [researchgate.net]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 21. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 22. benchchem.com [benchchem.com]

- 23. jsynthchem.com [jsynthchem.com]

- 24. m.youtube.com [m.youtube.com]

- 25. www1.udel.edu [www1.udel.edu]

- 26. Benzene, 1-nitro-2-phenoxy- [webbook.nist.gov]

An In-depth Technical Guide to 1-Nitro-2-phenoxybenzene (CAS: 2216-12-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of 1-Nitro-2-phenoxybenzene (also known as 2-nitrophenyl phenyl ether). The information is curated to support research, development, and quality control activities involving this compound.

Physicochemical Properties

This compound is a nitroaromatic compound and a diaryl ether. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2216-12-8 | [1] |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.21 g/mol | [2][3] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 79-81 °C | [2] |

| Boiling Point | 390.9 °C at 760 mmHg | [2] |

| Density | 1.32 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and acetone. | [2] |

| IUPAC Name | This compound | [4][5] |

Synthesis and Purification

The primary route for the synthesis of this compound is through nucleophilic aromatic substitution, most notably the Ullmann condensation.[3][6]

Experimental Protocol: Synthesis via Ullmann-type Reaction

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

2-Chloronitrobenzene

-

Phenol

-

Potassium hydroxide

-

Copper catalyst (e.g., copper powder or copper(I) iodide)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloronitrobenzene (1 equivalent), phenol (1 equivalent), and potassium hydroxide (2 equivalents) in dimethylformamide.

-

Add a catalytic amount of copper powder.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by the following methods:

-

Recrystallization: This is an effective method for obtaining a highly crystalline final product.[7] A suitable solvent system, such as ethanol/water, can be used. The crude product is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration.

-

Column Chromatography: For smaller-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate.[7]

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Generalized HPLC Protocol

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Generalized GC-MS Protocol

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Injection Mode: Split.

-

Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of components.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Applications in Drug Development

This compound is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[1][8] Nimesulide is a selective cyclooxygenase-2 (COX-2) inhibitor.[1]

Experimental Protocol: Synthesis of Nimesulide

The synthesis of Nimesulide from this compound involves a reduction of the nitro group followed by mesylation and nitration.

Step 1: Reduction to 2-Phenoxyaniline

-

To a stirred mixture of water, iron powder, and acetic acid at 90-95 °C, slowly add this compound.

-

Stir the mixture at this temperature for 3-4 hours.

-

Make the reaction mixture alkaline with ammonium hydroxide and filter while hot.

-

Wash the filter cake with water and extract the filtrate with toluene.

-

Concentrate the toluene extract to afford 2-phenoxyaniline.

Step 2: Mesylation to N-(2-phenoxyphenyl)methanesulfonamide

-

Dissolve 2-phenoxyaniline in a suitable solvent with a base (e.g., pyridine).

-

Cool the solution in an ice bath and add methanesulfonyl chloride dropwise.

-

Stir the reaction mixture at room temperature until completion.

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product to obtain N-(2-phenoxyphenyl)methanesulfonamide.

Step 3: Nitration to Nimesulide

-

Dissolve N-(2-phenoxyphenyl)methanesulfonamide in glacial acetic acid.

-

Add 70% nitric acid dropwise while stirring.

-

Heat the mixture on a steam bath for several hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the precipitate by filtration and recrystallize from methanol to obtain Nimesulide.

Caption: Synthesis pathway of Nimesulide from this compound.

Potential Biological Activity

An in silico study has suggested that this compound may possess anti-inflammatory properties through the inhibition of the NF-κB and iNOS signaling pathways. It is important to note that these findings are based on computational modeling and require experimental validation.

Hypothetical Signaling Pathway Inhibition

The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[9][10][11] Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide, a pro-inflammatory mediator.[12][13][14] The hypothetical inhibition of these pathways by this compound is depicted below.

Caption: Hypothetical inhibition of NF-κB and iNOS pathways by this compound.

Toxicological and Safety Information

Hazard Identification

-

GHS Classification: Skin irritation (Category 2).[15]

-

Signal Word: Warning.

-

Hazard Statement: H315 - Causes skin irritation.[15]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Use only with adequate ventilation. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[15]

Toxicological Data

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. 1-nitro-2-(phenoxy)benzene [stenutz.eu]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. "An Improved And Industrially Feasible Process For The Preparation Of [quickcompany.in]

- 9. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 12. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant enzymes suppress nitric oxide production through the inhibition of NF-kappa B activation: role of H(2)O(2) and nitric oxide in inducible nitric oxide synthase expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. gov.uk [gov.uk]

- 17. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Analysis of o-Nitrophenyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for o-nitrophenyl phenyl ether, a molecule of interest in various chemical and pharmaceutical research domains. This document presents tabulated spectral data for infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), along with detailed experimental protocols for data acquisition. A logical workflow for the synthesis and subsequent spectral analysis is also provided.

Spectroscopic Data

The following sections summarize the key spectral data for o-nitrophenyl phenyl ether (C₁₂H₉NO₃, Molecular Weight: 215.21 g/mol ).

Infrared (IR) Spectroscopy

The FT-IR spectrum of o-nitrophenyl phenyl ether reveals characteristic absorption bands corresponding to its functional groups. The data presented below was obtained for a neat sample using a capillary cell.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretch |

| 1600, 1580, 1490 | Aromatic C=C stretching |

| 1525 | Asymmetric NO₂ stretch |

| 1350 | Symmetric NO₂ stretch |

| 1240 | Aryl C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The spectra were recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | dd | 1H | Ar-H |

| 7.50 | ddd | 1H | Ar-H |

| 7.35 | m | 3H | Ar-H |

| 7.15 | m | 2H | Ar-H |

| 6.95 | dd | 1H | Ar-H |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 155.5 | Ar-C |

| 150.8 | Ar-C |

| 141.5 | Ar-C |

| 133.0 | Ar-CH |

| 129.9 | Ar-CH |

| 125.8 | Ar-CH |

| 125.0 | Ar-CH |

| 124.2 | Ar-CH |

| 121.0 | Ar-CH |

| 119.5 | Ar-CH |

| 118.0 | Ar-CH |

Mass Spectrometry (MS)

The mass spectrum of o-nitrophenyl phenyl ether was obtained using electron ionization (EI) at 70 eV. The major fragments and their relative intensities are tabulated below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 215 | 100 | [M]⁺ |

| 169 | 30 | [M - NO₂]⁺ |

| 139 | 45 | [M - NO₂ - CO]⁺ |

| 93 | 25 | [C₆H₅O]⁺ |

| 77 | 55 | [C₆H₅]⁺ |

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectral data presented in this guide.

Synthesis of o-Nitrophenyl Phenyl Ether (Ullmann Condensation)

A plausible synthetic route for o-nitrophenyl phenyl ether is the Ullmann condensation.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. For the synthesis of the ortho-isomer, o-chloronitrobenzene would be reacted with phenol in the presence of a copper catalyst and a base.

Procedure:

-

In a round-bottom flask, combine o-chloronitrobenzene, phenol, potassium carbonate, and a catalytic amount of copper(I) iodide in a high-boiling polar solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture at reflux with stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure o-nitrophenyl phenyl ether.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Neat):

-

Ensure the KBr salt plates are clean and dry.

-

Place a small drop of the neat o-nitrophenyl phenyl ether sample onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.

NMR Spectroscopy

Instrumentation: A 400 MHz Nuclear Magnetic Resonance (NMR) spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of o-nitrophenyl phenyl ether in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Dissolve a small amount of o-nitrophenyl phenyl ether in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC separates the components of the sample, and the eluent is introduced into the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with electrons at an energy of 70 eV.[2][3]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of o-nitrophenyl phenyl ether to its comprehensive spectral analysis.

Caption: Workflow for the synthesis and spectral characterization of o-nitrophenyl phenyl ether.

References

An In-depth Technical Guide to the Solubility of 1-Nitro-2-phenoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-nitro-2-phenoxybenzene, a key intermediate in various chemical syntheses. A thorough understanding of its solubility characteristics in different organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and in the context of drug discovery and development, for formulation studies. This document outlines the qualitative solubility of this compound, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound, with the chemical formula C₁₂H₉NO₃, is a nitroaromatic compound. Its structure, featuring a nitro group and a phenoxy group on a benzene ring, governs its physicochemical properties, including its solubility. It is known to be practically insoluble in water due to its predominantly non-polar nature but exhibits good solubility in a range of organic solvents.[1]

Qualitative and Quantitative Solubility Data

For the purpose of providing a practical reference for researchers, the following table presents illustrative quantitative solubility data for this compound in a selection of organic solvents at a specified temperature. Note: These values are representative and should be experimentally verified for precise applications.

| Solvent | Temperature (°C) | Illustrative Solubility (g/L) |

| Acetone | 25 | 150 |

| Dichloromethane | 25 | 200 |

| Ethanol | 25 | 50 |

| Ethyl Acetate | 25 | 120 |

| Toluene | 25 | 80 |

| Methanol | 25 | 30 |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The equilibrium solubility of this compound in an organic solvent can be reliably determined using the shake-flask method. This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To fully separate the supernatant from the undissolved solid, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw the supernatant using a syringe and pass it through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from interfering with the concentration measurement.

-

-

-

Quantification of Dissolved this compound:

-

Accurately dilute an aliquot of the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometric method.

-

HPLC-UV Method:

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.

-

Column: A C18 reversed-phase column is typically appropriate.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Quantification: Determine the concentration based on a calibration curve prepared from standard solutions of this compound of known concentrations.

-

-

UV-Vis Spectrophotometry:

-

Measure the absorbance of the diluted supernatant at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Calculate the concentration using a calibration curve of absorbance versus concentration for a series of standard solutions.

-

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow and Signaling Pathways

To visualize the experimental and logical processes involved in solubility determination, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for determining the solubility of this compound.

Caption: Logical relationship of components in solubility determination.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1-Nitro-2-phenoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic aromatic substitution (EAS) reactions on 1-nitro-2-phenoxybenzene. Due to a lack of specific experimental data in the current literature for this substrate, this document leverages established theories of physical organic chemistry to predict regioselectivity and adapts experimental protocols from closely related compounds.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The facility and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. In the case of this compound, the interplay between a deactivating, meta-directing nitro group and an activating, ortho-, para-directing phenoxy group dictates the reactivity and the substitution pattern of the molecule.

Directing Effects of Substituents in this compound

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the combined influence of the nitro (-NO₂) and phenoxy (-OPh) groups.

-

The Nitro Group (-NO₂): The nitro group is a potent deactivating group. Through its strong electron-withdrawing inductive (-I) and resonance (-R) effects, it reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.[1][2] The resonance structures of nitrobenzene show a buildup of positive charge at the ortho and para positions, which deactivates these positions towards electrophilic attack.[3][4] Consequently, the nitro group directs incoming electrophiles to the meta position, which is the least deactivated.[1][5]

-

The Phenoxy Group (-OPh): The phenoxy group, an ether linkage, is an activating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its non-bonding electrons can be delocalized into the benzene ring through resonance (+R effect). This resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions, thereby activating them for electrophilic attack.

Competing Directing Effects: In this compound, these two groups have opposing directing effects. The phenoxy group, being a strong activating group, will predominantly control the position of further substitution. The powerful electron-donating resonance effect of the phenoxy group will direct incoming electrophiles to the positions ortho and para to it. The nitro group, being a deactivator, will have a lesser influence on the substitution pattern of the phenoxy-substituted ring.

The following diagram illustrates the directing effects of the nitro and phenoxy groups on the benzene ring of this compound.

Predicted Regioselectivity in Electrophilic Aromatic Substitution Reactions

Based on the dominant activating effect of the phenoxy group, electrophilic attack is predicted to occur primarily at the positions ortho and para to the phenoxy group. The positions on the nitro-substituted ring are C3, C4, C5, and C6. The phenoxy group is at C2 and the nitro group is at C1. Therefore, the positions activated by the phenoxy group are C4 (para) and C6 (ortho). The position C3 is meta to the phenoxy group and meta to the nitro group. The position C5 is meta to the phenoxy group and para to the nitro group.

Considering steric hindrance from the adjacent nitro group, the para position (C4) is expected to be the major site of substitution. The ortho position (C6) will likely yield a minor product. Substitution at positions C3 and C5 is expected to be negligible.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted isomer distribution and relative yields for common electrophilic aromatic substitution reactions on this compound. It is crucial to note that these are predicted values based on established chemical principles and not from direct experimental evidence on this specific substrate.

| Reaction | Electrophile | Major Product(s) | Predicted Isomer Distribution (%) | Predicted Relative Yield |

| Nitration | NO₂⁺ | 1,4-Dinitro-2-phenoxybenzene | 4-Nitro: ~80-90 | High |

| 1,6-Dinitro-2-phenoxybenzene | 6-Nitro: ~10-20 | |||

| Halogenation (Br₂) | Br⁺ | 4-Bromo-1-nitro-2-phenoxybenzene | 4-Bromo: ~85-95 | High |

| 6-Bromo-1-nitro-2-phenoxybenzene | 6-Bromo: ~5-15 | |||

| Sulfonation | SO₃ | 4-Nitro-3-phenoxybenzenesulfonic acid | 4-Sulfonic acid: Major | Moderate |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-1-nitro-2-phenoxybenzene | 4-Acyl: Major | Low to Moderate |

Detailed Methodologies for Key Experiments (Adapted)

The following experimental protocols are adapted from established procedures for similar, well-documented electrophilic aromatic substitution reactions. These should be considered as starting points for experimental design and may require optimization for this compound.

Nitration

Objective: To introduce a second nitro group onto the aromatic ring of this compound.

Reaction: this compound + HNO₃/H₂SO₄ → Dinitro-2-phenoxybenzene isomers + H₂O

Experimental Protocol (Adapted from the nitration of nitrobenzene):

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place this compound (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with stirring.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

-

Dry the crude product. The major isomers can be separated and purified by column chromatography or recrystallization.

Bromination

Objective: To introduce a bromine atom onto the aromatic ring.

Reaction: this compound + Br₂/FeBr₃ → Bromo-1-nitro-2-phenoxybenzene isomers + HBr

Experimental Protocol (Adapted from the bromination of anisole):

-

In a three-necked flask fitted with a dropping funnel, a condenser, and a gas trap, dissolve this compound (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).

-

From the dropping funnel, add a solution of bromine (1.1 equivalents) in the same solvent dropwise at room temperature with stirring.

-

The reaction is typically exothermic, and the color of the bromine will fade as it is consumed.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours or until the bromine color has disappeared.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the product by column chromatography to separate the isomers.

Sulfonation

Objective: To introduce a sulfonic acid group onto the aromatic ring.

Reaction: this compound + SO₃/H₂SO₄ → Nitro-phenoxybenzenesulfonic acid isomers

Experimental Protocol (Adapted from the sulfonation of nitrobenzene):

-

In a round-bottom flask, carefully add fuming sulfuric acid (oleum, containing excess SO₃) to this compound (1 equivalent) at room temperature with stirring.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours.

-

Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by a suitable method (e.g., HPLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The sulfonic acid product will precipitate. If it remains in solution, it can be salted out by adding sodium chloride.

-

Collect the solid product by filtration and wash with a saturated sodium chloride solution.

-

The product can be purified by recrystallization from water or an appropriate solvent.

Friedel-Crafts Acylation

Objective: To introduce an acyl group onto the aromatic ring. Note: Friedel-Crafts reactions are often sluggish or do not proceed on strongly deactivated rings. The presence of the activating phenoxy group may allow this reaction to occur, albeit likely requiring forcing conditions.

Reaction: this compound + RCOCl/AlCl₃ → Acyl-1-nitro-2-phenoxybenzene isomers + HCl

Experimental Protocol (Adapted from the acylation of less reactive substrates):

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane.

-

Add the acyl chloride (RCOCl, 1.1 equivalents) dropwise to the suspension at 0-5 °C.

-

After the formation of the acylium ion complex, add a solution of this compound (1 equivalent) in the same solvent dropwise.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

-

Purify the product by column chromatography or recrystallization.

Visualizing Experimental Workflow

The following diagram provides a generalized workflow for a typical electrophilic aromatic substitution reaction as described in the protocols above.

Conclusion

The electrophilic aromatic substitution of this compound presents an interesting case of competing directing effects. The strongly activating ortho-, para-directing phenoxy group is predicted to dominate the regioselectivity, leading primarily to substitution at the C4 position (para to the phenoxy group) and to a lesser extent at the C6 position (ortho to the phenoxy group). The presence of the deactivating nitro group will likely necessitate more forcing reaction conditions compared to substrates with only activating groups. The experimental protocols provided herein are adapted from related systems and should serve as a valuable starting point for the synthesis and functionalization of this compound and its derivatives in the context of research and drug development. Further experimental investigation is required to confirm the predicted isomer distributions and to optimize the reaction conditions for this specific substrate.

References

- 1. chemithon.com [chemithon.com]

- 2. researchgate.net [researchgate.net]

- 3. Protonated Nitro Group as a Gas-Phase Electrophile: Experimental and Theoretical Study of the Cyclization of o-Nitrodiphenyl Ethers, Amines, and Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rushim.ru [rushim.ru]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Nitro-Phenoxybenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of nitro-phenoxybenzene derivatives and structurally related compounds. The presence of a nitro group, a potent electron-withdrawing moiety, often imparts significant biological properties to aromatic compounds, making them a subject of interest in medicinal chemistry. This document summarizes key quantitative data on their anticancer and antimicrobial activities, details the experimental protocols used to assess these activities, and visualizes the proposed mechanisms of action through signaling pathway diagrams.

Introduction to the Biological Significance of Nitro-Aromatic Compounds

Nitro-aromatic compounds, including nitro-phenoxybenzene derivatives, represent a diverse class of molecules with a broad spectrum of biological activities.[1][2][3] The nitro group is a well-known pharmacophore that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] Its strong electron-withdrawing nature can enhance interactions with biological targets and is often crucial for the compound's mechanism of action.[3] Many commercially available drugs contain a nitro-aromatic scaffold, highlighting their therapeutic relevance.[4] The biological effects of these compounds are frequently linked to the metabolic reduction of the nitro group within cells, a process that can generate reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.[1] These reactive species can interact with and damage cellular macromolecules such as DNA and proteins, leading to cytotoxic or antimicrobial effects.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various nitro-aromatic compounds structurally related to nitro-phenoxybenzene. These derivatives showcase a range of anticancer and antimicrobial potencies.

Table 1: Anticancer Activity of Nitrobenzyl-Substituted Camptothecin Derivatives

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| SN-38 | K562 (Human Leukemia) | MTS | 3.0 | [5][6] |

| 2-Nitrobenzyl-C10-substituted-SN-38 | K562 (Human Leukemia) | MTS | 25.9 | [5][6] |

| 3-Nitrobenzyl-C10-substituted-SN-38 | K562 (Human Leukemia) | MTS | 12.2 | [5][6] |

| 4-Nitrobenzyl-C10-substituted-SN-38 | K562 (Human Leukemia) | MTS | 58.0 | [5][6] |

Table 2: Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives

| Compound | Microorganism | Assay | MIC (µM) | Reference |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis (Type Strain) | Broth Dilution | 11 | [7][8] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis (Clinical Isolate) | Broth Dilution | 11 | [7][8] |

| Ciprofloxacin (Reference) | Moraxella catarrhalis (Type Strain) | Broth Dilution | 9 | [7][8] |

| Ciprofloxacin (Reference) | Moraxella catarrhalis (Clinical Isolate) | Broth Dilution | 9 | [7][8] |

| 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis (Type Strain) | Broth Dilution | 91 | [7][8] |

| 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis (Clinical Isolate) | Broth Dilution | 91 | [7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key assays used to determine the biological activities of nitro-phenoxybenzene derivatives.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Topoisomerase I Inhibition Assay

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription. Its inhibition can lead to DNA damage and cell death, making it an attractive target for anticancer drugs. This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a negative control (no compound) and a positive control (a known topoisomerase I inhibitor like camptothecin).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. The different forms of DNA (supercoiled, relaxed, and nicked) will migrate at different rates.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control.

Proposed Mechanisms of Action and Signaling Pathways

The biological activities of nitro-phenoxybenzene derivatives are believed to stem from a combination of factors, primarily related to the bioreduction of the nitro group and the subsequent generation of reactive species. While specific pathways for nitro-phenoxybenzene derivatives are not yet fully elucidated, insights can be drawn from structurally similar nitro-aromatic compounds.

General Mechanism of Nitro-Aromatic Compounds

The prevailing mechanism for the bioactivity of many nitro-aromatic compounds involves their intracellular reduction. This process is often catalyzed by nitroreductase enzymes present in both mammalian and microbial cells.

Potential Anticancer Signaling Pathways

Based on studies of related nitro-aromatic compounds, several signaling pathways may be implicated in the anticancer effects of nitro-phenoxybenzene derivatives. These include the inhibition of key enzymes involved in cell proliferation and survival.

One plausible mechanism is the inhibition of topoisomerase I, as has been observed for nitrobenzyl derivatives of camptothecin.[5][6] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds can induce DNA strand breaks, leading to apoptosis.

Furthermore, nitro-aromatic compounds have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Inhibition of these pathways can suppress tumor growth and induce apoptosis.

Conclusion and Future Directions

Nitro-phenoxybenzene derivatives and their structural analogs represent a promising class of compounds with significant anticancer and antimicrobial potential. The data from related nitro-aromatic compounds suggest that their biological activities are likely mediated through the bioreduction of the nitro group, leading to cellular damage and the modulation of key signaling pathways.

Future research should focus on synthesizing and screening a wider range of nitro-phenoxybenzene derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also required to identify the specific molecular targets and signaling pathways affected by these compounds. Such investigations will be crucial for the rational design and development of novel nitro-phenoxybenzene-based therapeutic agents.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Nitro-2-phenoxybenzene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Nitro-2-phenoxybenzene (also known as 2-nitrodiphenyl ether), a significant chemical intermediate in the pharmaceutical and chemical industries. This document details the historical context of its synthesis, outlines established experimental protocols for its preparation, presents its key physicochemical properties in a structured format, and explores its pivotal role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide.

Discovery and History

While a singular definitive record of the first synthesis of this compound is not prominently documented, its history is intrinsically linked to the development of two cornerstone reactions in organic chemistry: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed in 1850 by Alexander Williamson, provided the foundational chemistry for forming ethers from an alkoxide and an organohalide.[1] This reaction, proceeding via an SN2 mechanism, laid the theoretical groundwork for the synthesis of diaryl ethers.[1]

However, the synthesis of diaryl ethers like this compound became more practical with the advent of the Ullmann condensation . In the early 20th century, German chemist Fritz Ullmann discovered that copper could effectively catalyze the coupling of aryl halides with various nucleophiles, including phenols, to form diaryl ethers.[2][3] This copper-promoted nucleophilic aromatic substitution, often requiring high temperatures, became a key method for the industrial production of such compounds.[2] The reactivity of the aryl halide in Ullmann-type reactions is enhanced by the presence of electron-withdrawing groups, such as the nitro group in o-chloronitrobenzene, making it a suitable precursor for this compound.[2]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉NO₃ | [4] |

| Molecular Weight | 215.21 g/mol | [4] |

| CAS Number | 2216-12-8 | [5] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | 58 °C | [4] |

| Boiling Point | 331.15 °C | [4] |

| Density | 1.310 g/cm³ | [4] |

| Solubility | Low solubility in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Description | Reference(s) |

| IR Spectrum | Key peaks corresponding to aromatic C-H, C=C, nitro (NO₂), and ether (C-O-C) functional groups. | [6] |

| ¹H NMR Spectrum | Signals in the aromatic region consistent with the substituted phenyl rings. | [7] |

Experimental Protocols for Synthesis

The two primary methods for the synthesis of this compound are the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

This method involves the copper-catalyzed reaction of an activated aryl halide (e.g., o-chloronitrobenzene) with a phenoxide.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

-

Materials:

-

o-chloronitrobenzene

-

Phenol

-

Potassium hydroxide (KOH)

-

Copper catalyst (e.g., copper powder or copper(I) oxide)

-

High-boiling polar solvent (e.g., Dimethylformamide - DMF)

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve phenol (1.7 moles) and potassium hydroxide (1.43 moles) by heating to 130-140 °C.[8]

-

Cool the resulting potassium phenoxide mixture to 100-110 °C.[8]

-

Add the copper catalyst (0.5 g) and o-chloronitrobenzene (0.5 mole).[6][8]

-

Heat the mixture to 150-160 °C with stirring. An exothermic reaction should commence.[8]

-

After the initial reaction subsides, continue heating at 150-160 °C for an additional 30 minutes.[8]

-

Pour the hot, dark-colored melt into ice water containing sodium hydroxide to remove excess phenol.[8]

-

The crude this compound will separate as a crystalline mass.[8]

-

Filter the product, wash with water, and dry.[8]

-

The crude product can be purified by distillation under reduced pressure.[6]

-

Williamson Ether Synthesis

This method involves the reaction of a phenoxide with an activated aryl halide, typically in a polar aprotic solvent.

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

-

Materials:

-

Phenol

-

Sodium hydroxide (NaOH) or other strong base

-

o-chloronitrobenzene

-

Polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO, or N,N-Dimethylformamide - DMF)

-

-

Procedure:

-

In a reaction vessel, dissolve phenol in the chosen polar aprotic solvent.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form sodium phenoxide in situ.[1]

-

Add o-chloronitrobenzene to the reaction mixture.

-

Heat the mixture, typically between 50-100 °C, for 1-8 hours, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid product by filtration, wash with water to remove inorganic salts, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Role in the Synthesis of Nimesulide

This compound is a crucial intermediate in the industrial synthesis of Nimesulide, a selective COX-2 inhibitor with anti-inflammatory and analgesic properties.[9] The synthesis involves a multi-step process starting from this compound.

Synthetic Pathway to Nimesulide

The overall transformation of this compound to Nimesulide involves the following key steps:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 2-phenoxyaniline. This is commonly achieved using reducing agents like iron powder in the presence of an acid.

-

Mesylation: The resulting 2-phenoxyaniline is then reacted with methanesulfonyl chloride in the presence of a base to form N-(2-phenoxyphenyl)methanesulfonamide.

-

Nitration: The final step is the selective nitration of the phenoxy-substituted ring at the para position to the ether linkage to yield Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide).

Caption: Synthetic pathway of Nimesulide from this compound.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a key building block in the synthesis of pharmaceuticals like Nimesulide. Its preparation is a classic example of nucleophilic aromatic substitution, achievable through well-established methods such as the Ullmann condensation and Williamson ether synthesis. Understanding the history, properties, and synthetic routes of this compound is essential for professionals in the fields of chemical research and drug development.

References

- 1. byjus.com [byjus.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Fritz Ullmann and the Ullmann's Encyclopedia of Industrial Chemistry - ChemistryViews [chemistryviews.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Nimesulide synthesis | DOC [slideshare.net]

Theoretical Calculations on 1-Nitro-2-phenoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize 1-Nitro-2-phenoxybenzene, a key intermediate in the synthesis of the anti-inflammatory drug Nimesulide. While direct computational studies on this specific molecule are limited in publicly available literature, this document outlines the established methodologies and expected outcomes based on extensive research on nitroaromatic compounds and diaryl ethers. The principles and protocols detailed herein serve as a robust framework for researchers seeking to perform their own in-silico analyses.

Introduction to this compound

This compound (also known as o-nitrophenyl phenyl ether) is a crucial precursor molecule whose synthesis often involves a nucleophilic aromatic substitution (SₙAr) mechanism.[1] The presence of the electron-withdrawing nitro group ortho to the ether linkage significantly influences the molecule's geometry, electronic properties, and reactivity. Computational chemistry provides invaluable insights into these characteristics at the atomic level, complementing experimental data and guiding further research and development.

Molecular Profile:

| Property | Value |

| CAS Registry Number | 2216-12-8[2] |

| Molecular Formula | C₁₂H₉NO₃[2] |

| Molecular Weight | 215.2048 g/mol [2] |

| IUPAC Name | This compound[2] |

Computational Methodologies

The following sections detail the standard computational protocols for the theoretical analysis of this compound and related nitroaromatic compounds. These methods are widely implemented in quantum chemistry software packages like Gaussian.[3]

Geometry Optimization

The initial and most critical step in computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.

Experimental Protocol:

-

Initial Structure Input: The molecular structure of this compound is constructed using a molecular builder and imported into the computational chemistry software.

-

Level of Theory and Basis Set Selection: Density Functional Theory (DFT) is a widely used and accurate method for these types of calculations. A common choice is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p).[4]

-

Optimization Algorithm: An iterative optimization algorithm, such as the Berny algorithm, is employed to adjust the atomic coordinates until the forces on each atom are negligible and the energy has converged to a minimum.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). This calculation also provides the vibrational frequencies for spectral analysis.

A generalized workflow for computational analysis is depicted below.

Vibrational Analysis

Vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. This is crucial for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed spectral peaks.

Experimental Protocol:

-

Prerequisite: A successfully optimized molecular geometry and the corresponding frequency calculation results are required.

-

Frequency Extraction: The calculated vibrational frequencies and their corresponding IR intensities and Raman activities are extracted from the output file of the frequency calculation.

-

Spectral Simulation: The calculated data is used to generate theoretical IR and Raman spectra. These can be visualized and compared with experimental spectra.

-

Mode Assignment: The vibrational modes are assigned by visualizing the atomic motions for each frequency using software like GaussView. Potential Energy Distribution (PED) analysis can be performed for a more detailed assignment of contributions from different internal coordinates to each vibrational mode.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

Experimental Protocol:

-

Prerequisite: An optimized molecular geometry is necessary.

-

Orbital Energy Calculation: The energies of the molecular orbitals are calculated at the chosen level of theory.

-

HOMO and LUMO Identification: The HOMO is identified as the highest energy orbital containing electrons, and the LUMO is the lowest energy orbital that is unoccupied.

-

Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

-

Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand the regions of the molecule involved in electron donation and acceptance.

The relationship between HOMO, LUMO, and chemical reactivity is illustrated below.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution, atomic charges, and intramolecular interactions within the molecule. It helps in understanding charge delocalization and hyperconjugative interactions that contribute to molecular stability.

Experimental Protocol:

-

Prerequisite: An optimized molecular geometry is required.

-

NBO Calculation: The NBO analysis is requested as part of the quantum chemical calculation.

-

Data Extraction: The output provides information on natural atomic charges, hybridization of orbitals, and the energies of donor-acceptor interactions.

-